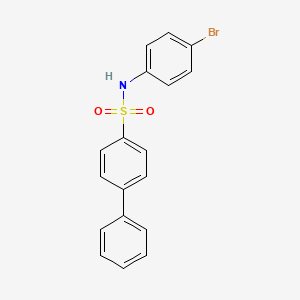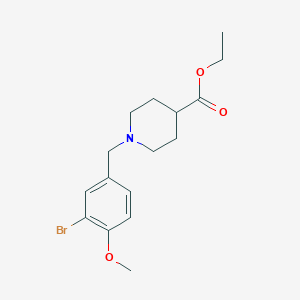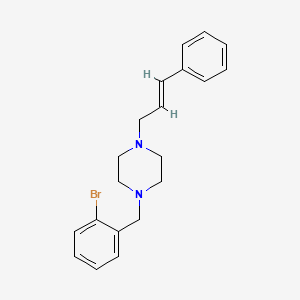![molecular formula C20H22BrF3N2O2 B3440965 1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440965.png)
1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Descripción general
Descripción
1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as BRL-15572, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 is a selective 5-HT1D receptor antagonist that has been shown to have promising effects in the treatment of various neurological disorders.
Mecanismo De Acción
1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a selective antagonist of 5-HT1D receptors, which are primarily located in the brain and are involved in the regulation of pain, mood, and anxiety. By blocking the activity of these receptors, 1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of these processes.
Biochemical and Physiological Effects
Studies have shown that 1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has a range of biochemical and physiological effects. In animal models, 1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to reduce pain sensitivity and decrease the frequency and severity of migraines. 1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to have antidepressant and anxiolytic effects, as well as anticonvulsant effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for lab experiments, including its high selectivity for 5-HT1D receptors, which allows for more precise targeting of these receptors. However, 1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has some limitations, including its poor solubility in water and its relatively short half-life, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for 1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine research. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the use of 1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to optimize the synthesis method for 1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine and to develop more effective administration methods for in vivo studies.
In conclusion, 1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a novel compound with promising therapeutic potential for various neurological disorders. Its selective targeting of 5-HT1D receptors makes it a valuable tool for investigating the role of these receptors in pain, mood, and anxiety regulation. Further research is needed to fully understand the potential of 1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine and to develop more effective administration methods for in vivo studies.
Aplicaciones Científicas De Investigación
1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including migraine, depression, anxiety, and epilepsy. Studies have shown that 1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has a high affinity for 5-HT1D receptors, which are involved in the regulation of pain, mood, and anxiety. 1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have anti-migraine effects in animal models, and it has also been shown to have antidepressant and anxiolytic effects in preclinical studies.
Propiedades
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrF3N2O2/c1-27-18-12-19(28-2)17(21)10-14(18)13-25-6-8-26(9-7-25)16-5-3-4-15(11-16)20(22,23)24/h3-5,10-12H,6-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYYNJWRHWXRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(5-bromo-2-furyl)methyl]-4-(2-chlorophenyl)piperazine](/img/structure/B3440914.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-chlorophenyl)piperazine](/img/structure/B3440921.png)



![1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440945.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3440957.png)
![2-methoxy-5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3440959.png)